molecular formula C22H24N4O4S B3206697 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 1040671-92-8

2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3206697
CAS No.: 1040671-92-8
M. Wt: 440.5 g/mol
InChI Key: CLPNQUOYMBTSJY-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzene-sulfonamide core substituted with methoxy and methyl groups at the 2- and 5-positions, respectively. The molecule is further functionalized with a pyridazine ring linked to a morpholine moiety via a phenyl spacer. The sulfonamide group is a hallmark of bioactive molecules, often contributing to hydrogen-bonding interactions with biological targets, while the pyridazine-morpholine segment may enhance solubility or modulate electronic properties .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-16-3-9-20(29-2)21(15-16)31(27,28)25-18-6-4-17(5-7-18)19-8-10-22(24-23-19)26-11-13-30-14-12-26/h3-10,15,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPNQUOYMBTSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The morpholine and pyridazine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two groups: simple sulfonamides and morpholine-containing heterocycles . Key comparisons are summarized below:

Compound Name Core Structure Key Functional Groups Molecular Complexity Potential Biological Role
Target Compound Benzene-sulfonamide Methoxy, methyl, pyridazine, morpholine High Enzyme inhibition (hypothesized)
N-(4-Methoxyphenyl)benzenesulfonamide Benzene-sulfonamide Methoxy Low Antimicrobial/anti-inflammatory
Vebreltinib (INN: WHO 2021) Pyrrolopyrimidine Morpholine, methoxymethyl, carboxamide High Tyrosine kinase inhibitor

Key Observations:

  • Sulfonamide Core: The target compound shares the sulfonamide group with N-(4-Methoxyphenyl)benzenesulfonamide, a simpler analog studied for bioactivity .
  • Morpholine Role: Both the target compound and vebreltinib incorporate morpholine, a moiety known to improve solubility and pharmacokinetic properties. However, vebreltinib’s pyrrolopyrimidine core targets tyrosine kinases, whereas the target compound’s pyridazine-sulfonamide system may interact with distinct enzyme classes (e.g., carbonic anhydrases or kinases) .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Solubility : The morpholine group in both the target compound and vebreltinib likely enhances water solubility compared to simpler sulfonamides like N-(4-Methoxyphenyl)benzenesulfonamide.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows sulfonamide coupling strategies, as seen in N-(4-Methoxyphenyl)benzenesulfonamide , with additional steps to introduce the pyridazine-morpholine unit.
  • Crystallographic Analysis : Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as widely used in small-molecule crystallography .
  • Therapeutic Potential: While vebreltinib exemplifies morpholine’s role in kinase inhibition , the target compound’s unique sulfonamide-heterocycle hybrid could expand its applicability to underexplored targets.

Biological Activity

The compound 2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Methyl Group : May influence the compound's lipophilicity.
  • Morpholine Ring : Known for its role in enhancing pharmacological properties.
  • Pyridazine Moiety : Often associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines. For instance, a study on related benzenesulfonamide compounds demonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells, which could suggest similar mechanisms for our compound .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDApoptosis induction
Related Compound 4eMDA-MB-2310.18Increase in annexin V-FITC positive cells

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. For example, similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), which are critical for tumor growth and metastasis. The selectivity of these compounds for specific CA isoforms could provide insights into their therapeutic potential .

Antimicrobial Activity

Preliminary evaluations indicate that the compound might possess antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth by targeting essential metabolic pathways. This suggests that our compound could be evaluated for its potential as an antibacterial agent.

Case Study 1: Apoptosis Induction

In a comparative study, related compounds were tested against various cancer cell lines. The results showed that the compound significantly increased the percentage of apoptotic cells compared to controls, indicating a strong potential for therapeutic application in oncology.

Case Study 2: Enzyme Inhibition Profile

A series of benzenesulfonamides were synthesized and tested for their inhibitory activity against carbonic anhydrases. The findings revealed that some derivatives exhibited high selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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